bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. It seems that this compound contains phenyl, triazol, and thio groups, which could suggest interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and depend on the conditions and reagents used. Unfortunately, without specific information, it’s difficult to predict the exact reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility, reactivity, and more .Scientific Research Applications
Synthesis and Characterization
Organometallic Complexes
Research has demonstrated the synthesis of Group 6 metal carbonyl complexes with bis(triazol-1-yl)methane ligands, showcasing how these compounds act as chelating bidentate ligands. The formation of linkage coordination polymers upon reacting with organotin compounds has been highlighted, indicating the ligand's versatility in forming complex structures (Tang et al., 2002).
Coordination Polymers
Novel diorganotin(IV) complexes with bis(triazol-1-yl)alkanes have been synthesized, leading to the creation of five- and six-coordinate diorganotin complexes. This research explores the potential of these complexes to form bridging coordination polymers, which is significant for the development of new materials (Tang et al., 2000).
Protective Groups in Synthesis
An efficient preparation method using a methylene moiety as a protecting group for azole units has been developed. This methodology underscores the significance of protecting groups in the synthesis of complex organic compounds (Díez-Barra et al., 1997).
Applications in Catalysis and Materials Science
Catalytic Behaviour
Research into (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands has shown promising results in the transfer hydrogenation of ketones. This demonstrates the potential of these complexes in catalytic applications, offering insights into the design of efficient catalysts for organic transformations (Carrión et al., 2007).
Photophysical Studies
Ternary mixed ligand europium complexes with pyridyltriazolylmethane and 1,3-diketonate ligands have been studied for their photophysical properties. These complexes exhibit strong red emissions, highlighting their potential use in light-emitting diodes (LEDs) and as materials in optoelectronic devices (Gusev et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-phenyl-3-(2-phenylethylsulfanyl)-5-[[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6S2/c1-5-13-26(14-6-1)21-23-40-32-36-34-30(38(32)28-17-9-3-10-18-28)25-31-35-37-33(39(31)29-19-11-4-12-20-29)41-24-22-27-15-7-2-8-16-27/h1-20H,21-25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZMOKURLKYWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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